molecular formula C16H20BNO2S B6342152 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester CAS No. 1402173-87-8

2-(4-Tolyl)thiazole-4-boronic acid pinacol ester

Cat. No. B6342152
CAS RN: 1402173-87-8
M. Wt: 301.2 g/mol
InChI Key: MVUPNOJNIGAVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tolyl)thiazole-4-boronic acid pinacol ester (TTPE) is an organoboron compound that has been widely studied and used in various scientific fields. It is a versatile compound that can be used as a catalyst, ligand, and reagent in a variety of reactions. It has been used in the synthesis of a variety of organic molecules, including drugs, polymers, and other materials. Additionally, it has been used in the study of enzyme-catalyzed reactions, and has been found to be useful in the study of biochemical and physiological effects.

Scientific Research Applications

2-(4-Tolyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, including drugs, polymers, and other materials. Additionally, it has been used in the study of enzyme-catalyzed reactions, and has been found to be useful in the study of biochemical and physiological effects. It has also been used in the study of DNA-directed protein synthesis, and has been found to be effective in the study of gene regulation.

Mechanism of Action

2-(4-Tolyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that acts as a catalyst in the synthesis of organic molecules. It acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows it to facilitate the formation of new bonds between molecules, which is necessary for the synthesis of organic molecules. Additionally, it can act as a ligand, which is a molecule that binds to other molecules in order to form a complex. This allows it to facilitate the formation of new bonds between molecules, which is necessary for the synthesis of organic molecules.
Biochemical and Physiological Effects
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester has been found to be effective in the study of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, which can be used to study the regulation of gene expression. Additionally, it has been found to have an inhibitory effect on the formation of proteins, which can be used to study the regulation of protein synthesis. Furthermore, it has been found to have an inhibitory effect on the formation of lipids, which can be used to study the regulation of lipid metabolism.

Advantages and Limitations for Lab Experiments

2-(4-Tolyl)thiazole-4-boronic acid pinacol ester has several advantages and limitations for use in lab experiments. One advantage is that it can be used as a catalyst, ligand, and reagent in a variety of reactions. Additionally, it is a versatile compound that can be used in the synthesis of a variety of organic molecules, including drugs, polymers, and other materials. A limitation is that it is a relatively expensive compound, and can be difficult to obtain in large quantities. Furthermore, it is a relatively reactive compound, and can be difficult to handle in laboratory settings.

Future Directions

The potential future directions for 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester are numerous. One potential direction is the development of new catalysts and ligands based on 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester, which could be used in the synthesis of a variety of organic molecules. Additionally, it could be used in the study of enzyme-catalyzed reactions, and could be used to study the regulation of gene expression and protein synthesis. Furthermore, it could be used in the study of lipid metabolism, and could be used to develop new drugs and treatments for diseases related to lipid metabolism. Finally, it could be used in the study of biochemical and physiological effects, and could be used to develop new drugs and treatments for a variety of diseases.

Synthesis Methods

2-(4-Tolyl)thiazole-4-boronic acid pinacol ester is synthesized through a series of reactions starting with 4-tolylthiazole. The first step involves the reaction of 4-tolylthiazole with boron tribromide to form 4-tolylthiazole-4-boronic acid (TTA). This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated by extraction with an organic solvent such as dichloromethane. The next step involves the reaction of TTA with pinacol to form 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester. This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated by extraction with an organic solvent such as dichloromethane.

properties

IUPAC Name

2-(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2S/c1-11-6-8-12(9-7-11)14-18-13(10-21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPNOJNIGAVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tolyl)thiazole-4-boronic acid pinacol ester

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